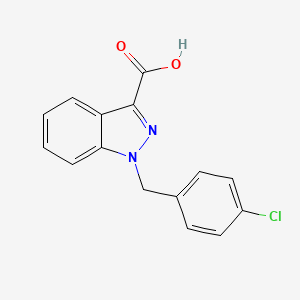

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid

Description

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid (CAS: 50264-86-3) is a substituted indazole derivative with the molecular formula C₁₅H₁₁ClN₂O₂ and a molecular weight of 286.73 g/mol . It is also known as AF 1312/TS and has been studied extensively for its antispermatogenic and antifertility properties. In rats, a single oral dose of 200 mg/kg induced significant testicular damage, characterized by exfoliation of spermatogenic cells and disruption of Sertoli cell tight junctions . The compound has also been explored for interrupting pregnancy in mammals, though its mechanism diverges from other indazole derivatives that inhibit ovulation .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJTUQKSWFBPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58586-26-8 (hydrochloride salt) | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70198266 | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50264-86-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Ethyl 1H-Indazole-3-carboxylate

A foundational method involves the alkylation of ethyl 1H-indazole-3-carboxylate with p-chlorobenzyltosylate in anhydrous xylene. Sodium amide acts as a base, facilitating the deprotonation of the indazole nitrogen and subsequent nucleophilic substitution. The reaction proceeds at 120–135°C for 2 hours , yielding ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate with a melting point of 116°C . Hydrolysis of the ester group under acidic or basic conditions then affords the target carboxylic acid. This two-step approach achieves moderate yields (~50–60% ) and is scalable for industrial applications.

Direct Benzylation Using p-Chlorobenzyl Chloride

An alternative one-pot synthesis employs p-chlorobenzyl chloride and 1H-indazole-3-carbonitrile in the presence of sodium ethoxide. The reaction mixture is refluxed in ethanol for 3 hours , followed by alkaline hydrolysis with aqueous NaOH to directly yield 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid. This method bypasses intermediate esterification, streamlining the process but requiring stringent pH control to prevent byproduct formation.

Cyclization Approaches

Fischer Indazole Synthesis

The Fischer indole synthesis analog involves cyclizing benzaldehyde phenylhydrazone with oxalyl chloride to form an intermediate diketone. Treatment with AlCl3 in dichloromethane induces cyclization, producing a tetrahydroindazole derivative. Subsequent aromatization via catalytic hydrogenation (10% Pd/C, decalin, 48 hours ) yields the indazole core, which is functionalized with the p-chlorobenzyl group. This method is notable for its high regioselectivity but demands rigorous temperature control during the AlCl3-mediated step.

Hydrogenation of Tetrahydroindazole Precursors

Palladium-Catalyzed Dehydrogenation

Ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate undergoes dehydrogenation using 10% palladium on carbon in decalin under reflux. After 48 hours , the reaction mixture is filtered, and the solvent is evaporated. Chromatographic purification on alumina yields ethyl 1-p-chlorobenzyl-1H-indazole-3-carboxylate, which is hydrolyzed to the carboxylic acid. This route achieves 50% yield and is advantageous for avoiding harsh acidic conditions during cyclization.

Nitrile Hydrolysis Strategies

Alkaline Hydrolysis of 1-p-Chlorobenzyl-1H-indazole-3-carbonitrile

The carbonitrile derivative is hydrolyzed in 30% hydrogen peroxide and ethanol under alkaline conditions (pH 8, NaOH). Heating at 60°C for 4 hours followed by neutralization with sulfuric acid precipitates the carboxylic acid. This method is efficient (near-quantitative yield ) but generates stoichiometric amounts of sulfate waste, necessitating robust purification.

Acidic Hydrolysis with Sulfuric Acid

A faster alternative involves refluxing the carbonitrile in concentrated H2SO4 and ethanol for 6 hours . Quenching the reaction on ice directly yields the carboxylic acid, which is recrystallized from acetic acid. While this method reduces reaction time, it poses handling challenges due to corrosive conditions.

Multi-Step Synthesis from Phenylhydrazine

Sequential Condensation and Cyclization

A patented four-step process begins with condensing phenylhydrazine and benzaldehyde to form benzaldehyde phenylhydrazone. Reaction with oxalyl chloride produces a diketone intermediate, which undergoes AlCl3-catalyzed cyclization. Final hydrolysis in an acetic acid/HCl mixture at 90°C furnishes the target compound. This method is versatile but labor-intensive, with an overall yield of 40–45% .

Comparative Analysis of Synthetic Routes

Characterization and Validation

Chemical Reactions Analysis

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antispermatogenic Activity

One of the most significant applications of 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid is its role in suppressing spermatogenesis. Studies have shown that oral administration of this compound at a dosage of 500 mg/kg body weight per day for 28 days resulted in a marked reduction in the population of germ cells within the seminiferous tubules of treated mice. Notably, the compound selectively inhibited spermatogenesis without affecting the endocrine functions of the testis, as evidenced by the preservation of Leydig cell integrity .

Histological Findings:

- Sertoli Cells and Spermatogonia: The seminiferous tubules were largely depopulated, containing primarily Sertoli cells and spermatogonia.

- Epididymal Changes: Significant regressive changes were observed in the epididymides, with spermatozoa becoming immotile and fragmented.

- Reversibility: Importantly, these alterations were reversible; reproductive organs returned to their pretreatment state within 56 days after drug withdrawal .

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity, with an approximate lethal dose (LD50) of around 300 mg/kg when administered intraperitoneally . This low toxicity profile makes it a candidate for further therapeutic development.

Behavioral Effects

At higher doses (50 or 100 mg/kg), behavioral effects such as sedation were noted without significant neurovegetative disturbances. This suggests that while the compound may affect behavior at elevated doses, it does not cause severe adverse effects on the nervous system .

Synthesis and Derivative Development

The synthesis of this compound has been documented extensively. The compound can be synthesized through various chemical reactions involving indazole derivatives and carboxylic acids. The following table summarizes key synthesis pathways:

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Reaction with carbonyldiimidazole | 80% | DMF, room temperature |

| Treatment with sulfuric acid and potassium nitrate | 79% | Concentrated sulfuric acid, 0 - 20°C |

| Reaction with N,O-dimethylhydroxylamine | 75.4% | DMF, heated to 65°C overnight |

Case Studies and Research Findings

Several studies have explored the pharmacological effects and potential therapeutic uses of this compound:

- A study published in PubMed highlighted the selective suppression of spermatogenesis by AF 1312/TS without adversely affecting testicular endocrine functions .

- Another investigation focused on various halogenated derivatives of indazole-3-carboxylic acids, demonstrating potent antispermatogenic activity among several compounds .

Mechanism of Action

The mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzyl Substituents

The biological activity of indazole-3-carboxylic acid derivatives is highly dependent on the substitution pattern of the benzyl group. Key analogues include:

1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid (DICA)

- Molecular Formula : C₁₅H₁₀Cl₂N₂O₂

- Key Differences: Substitution at the 2,4-dichlorobenzyl position enhances antispermatogenic potency compared to the mono-chlorinated analogue. X-ray crystallography reveals intermolecular hydrogen bonding (O–H···O) and π-π stacking, contributing to its crystalline stability .

1-(m-Chlorobenzyl)-1H-indazole-3-carboxylic Acid

- Activity : Exhibits antispermatogenic effects but with lower efficacy than the para-substituted analogue. Positional isomerism significantly impacts receptor binding .

1-Benzyl-1H-indazole-3-carboxylic Acid

Derivatives with Modified Core Structures

1-Methyl-1H-indazole-3-carboxylic Acid

- Molecular Formula : C₉H₈N₂O₂

- Key Differences :

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid

- Molecular Formula: C₁₆H₁₂ClNO₂

- Solubility in DMSO and methanol facilitates in vitro studies .

Comparative Data Table

Pharmacological and Toxicological Profiles

- Potency: Dichloro-substituted derivatives (e.g., DICA) generally exhibit higher antispermatogenic activity than mono-chloro analogues due to increased lipophilicity and target affinity .

- Toxicity : this compound shows dose-dependent testicular toxicity in rats, while DICA’s chronic effects remain underexplored .

Biological Activity

1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antispermatogenic effects.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₂ClN₂O₂ and a molecular weight of approximately 292.72 g/mol. Its structure consists of an indazole ring substituted with a p-chlorobenzyl group and a carboxylic acid functional group, which enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including proteins and enzymes.

Target Interactions

Research indicates that indazole derivatives, including this compound, exhibit high affinity for multiple receptors. They are known to modulate various biochemical pathways by binding to specific sites on target proteins, thereby influencing cellular processes such as spermatogenesis and cell growth .

Biological Activities

This compound has been studied for several key biological activities:

Antispermatogenic Activity

This compound has demonstrated significant antispermatogenic effects in various studies. For instance, it was shown to inhibit spermatogenesis in rat models by affecting testicular weight and histological structure. The seminiferous tubules exhibited disorganization, with a notable reduction in spermatocytes and spermatids while sparing spermatogonia and interstitial tissue .

Cellular Effects

In vitro studies have indicated that this compound affects spermatids and Sertoli cells without damaging other cell types. This selective action highlights its potential as a contraceptive agent .

Case Studies

Several studies have focused on the effects of this compound:

- Study on Testicular Weight : A study investigated the impact of this compound on testicular weight in rats, revealing significant reductions correlated with increased doses of the compound .

- Histological Examination : Histological analysis showed that treatment with this compound resulted in the loss of spermatocytes and spermatids in the seminiferous tubules, indicating its potent antispermatogenic activity .

- Biochemical Pathways : Another study highlighted the stabilization of bovine serum albumin by this compound, suggesting its role in enhancing protein stability and possibly influencing drug delivery systems.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antispermatogenic Activity | Significant inhibition of spermatogenesis in rat models |

| Cellular Effects | Selective impact on spermatids and Sertoli cells |

| Testicular Weight | Dose-dependent reduction observed |

| Histological Changes | Disorganization of seminiferous tubules noted |

| Protein Interaction | Stabilization of bovine serum albumin |

Q & A

Q. What are the primary synthetic challenges for 1-p-chlorobenzyl-1H-indazole-3-carboxylic acid, and how can they be methodologically addressed?

The compound is synthesized via benzylation of 1H-indazole-3-carboxylic acid, but starting materials like the indazole precursor are costly and scarce . To optimize synthesis, researchers may employ multi-step routes using cost-effective intermediates (e.g., indazole derivatives with protective groups) or explore alternative benzylation reagents. Purity can be enhanced via recrystallization or chromatography, with structural confirmation by NMR and FT-IR .

Q. How can spectroscopic methods be used to characterize the structure of this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the chlorobenzyl methylene group (δ ~4.5–5.0 ppm).

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and indazole ring vibrations (C-N stretches at ~1250–1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 286.73 (C₁₅H₁₁ClN₂O₂) . Cross-referencing with computed spectra (e.g., PubChem data) ensures accuracy .

Q. What biological activities have been experimentally validated for this compound?

The compound exhibits antispermatogenic activity in rats, disrupting spermatogenesis at single oral doses of 200 mg/kg. Light and electron microscopy reveal vacuolization in Sertoli cells and germ cell apoptosis . Toxicity studies show a rat TDLo (lowest toxic dose) of 1 g/kg, causing teratogenic effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in toxicity data across species?

Evidence shows conflicting toxicity: 200 mg/kg caused spermatogenic disruption in rats, while 14,400 mg/kg over 24 weeks in monkeys induced no significant effects . To address this:

- Dose-Response Studies : Test intermediate doses in multiple species.

- Metabolic Profiling : Compare species-specific metabolism (e.g., cytochrome P450 activity).

- Longitudinal Monitoring : Track organ-specific toxicity (e.g., liver, testes) via histopathology .

Q. What experimental strategies can optimize the pharmacological activity of this compound while minimizing off-target effects?

- Structure-Activity Relationship (SAR) : Modify the chlorobenzyl group (e.g., fluorobenzyl in analog studies) to enhance binding affinity .

- Prodrug Design : Convert the carboxylic acid to an ester to improve bioavailability .

- Targeted Delivery : Use nanoparticle carriers to reduce systemic exposure .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Molecular Docking : Model binding to aldehyde dehydrogenase (ALDH), a known target of indazole derivatives .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., ALDH-inhibitor interactions) over 100-ns trajectories.

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in antispermatogenic activity between acute and chronic dosing?

Acute doses (200 mg/kg) in rats caused rapid germ cell apoptosis, while chronic dosing in monkeys showed tolerance . Potential explanations:

- Adaptive Metabolism : Induction of detoxifying enzymes (e.g., glutathione transferases) over time.

- Hormonal Feedback : Compensatory testosterone upregulation in chronic exposure.

- Species-Specific Receptors : Differences in androgen receptor binding affinity.

Methodological Tables

Q. Table 1: Comparative Toxicity Data

| Species | Dose (mg/kg) | Exposure Duration | Key Findings | Reference |

|---|---|---|---|---|

| Rat | 200 | Single dose | Spermatogenic disruption | |

| Rat | 1,000 | 6–15 days | Teratogenicity | |

| Monkey | 14,400 | 24 weeks | No significant toxicity |

Q. Table 2: Spectroscopic Characterization

| Method | Key Peaks/Data | Structural Inference |

|---|---|---|

| 1H NMR | δ 4.8 ppm (methylene), δ 7.2–8.3 ppm (aromatic) | Chlorobenzyl and indazole moieties |

| FT-IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N) | Carboxylic acid and indazole ring |

| MS | m/z 286.73 (M⁺) | Molecular formula confirmation |

Additional Advanced Questions

Q. What in vitro models are suitable for studying the antispermatogenic mechanism?

- Primary Sertoli-Germ Cell Co-Cultures : Monitor apoptosis via TUNEL assays .

- Leydig Cell Lines : Measure testosterone production after exposure (ELISA).

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .

Q. How can researchers address the compound’s poor aqueous solubility in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.